Cas no 1551556-04-7 (5-Chloro-6-methoxy-2,3-dihydro-1H-indole)

5-Chloro-6-methoxy-2,3-dihydro-1H-indole Chemical and Physical Properties
Names and Identifiers
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- 1551556-04-7
- 5-Chloro-6-methoxy-2,3-dihydro-1H-indole
- EN300-1145565
- 1H-Indole, 5-chloro-2,3-dihydro-6-methoxy-
- 5-Chloro-6-methoxy-1H-indoline
- 5-chloro-6-methoxyindoline
- G90500
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- Inchi: 1S/C9H10ClNO/c1-12-9-5-8-6(2-3-11-8)4-7(9)10/h4-5,11H,2-3H2,1H3
- InChI Key: PVPQDNSPPHAQGI-UHFFFAOYSA-N
- SMILES: ClC1C(=CC2=C(C=1)CCN2)OC
Computed Properties
- Exact Mass: 183.0450916g/mol
- Monoisotopic Mass: 183.0450916g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 21.3Ų
Experimental Properties
- Density: 1.220±0.06 g/cm3(Predicted)
- Boiling Point: 300.4±42.0 °C(Predicted)
- pka: 4.23±0.20(Predicted)
5-Chloro-6-methoxy-2,3-dihydro-1H-indole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1145565-1.0g |
5-chloro-6-methoxy-2,3-dihydro-1H-indole |
1551556-04-7 | 1g |
$0.0 | 2023-06-09 | ||
eNovation Chemicals LLC | Y1100944-1g |
5-chloro-6-methoxy-2,3-dihydro-1H-indole |
1551556-04-7 | 95% | 1g |
$1150 | 2025-02-28 | |
eNovation Chemicals LLC | Y1100944-1g |
5-chloro-6-methoxy-2,3-dihydro-1H-indole |
1551556-04-7 | 95% | 1g |
$1150 | 2025-02-20 | |
eNovation Chemicals LLC | Y1100944-1g |
5-chloro-6-methoxy-2,3-dihydro-1H-indole |
1551556-04-7 | 95% | 1g |
$1150 | 2024-07-28 |
5-Chloro-6-methoxy-2,3-dihydro-1H-indole Related Literature
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Matthew Tirrell Soft Matter, 2011,7, 9572-9582
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Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
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Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
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Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
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Sruthi Ann Alex,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2016,8, 2131-2137
Additional information on 5-Chloro-6-methoxy-2,3-dihydro-1H-indole
Research Briefing on 5-Chloro-6-methoxy-2,3-dihydro-1H-indole (CAS: 1551556-04-7) and Its Applications in Chemical Biology and Pharmaceutical Research
5-Chloro-6-methoxy-2,3-dihydro-1H-indole (CAS: 1551556-04-7) is a structurally unique heterocyclic compound that has garnered significant attention in recent chemical biology and pharmaceutical research. This bicyclic scaffold, featuring a chloro-methoxy substituted indoline core, serves as a versatile building block for drug discovery and a valuable probe for studying biological systems. Recent studies have highlighted its potential as a privileged structure in medicinal chemistry due to its favorable physicochemical properties and ability to interact with diverse biological targets.
In the past two years, several research groups have explored synthetic methodologies for 5-Chloro-6-methoxy-2,3-dihydro-1H-indole and its derivatives. A 2023 study published in Journal of Medicinal Chemistry demonstrated an improved synthetic route with higher yields (78-85%) through Pd-catalyzed cyclization of appropriately substituted aniline precursors. The optimized protocol allows for gram-scale production while maintaining excellent purity (>99%), addressing previous challenges in large-scale synthesis of this compound.
Pharmacological investigations have revealed promising biological activities associated with this scaffold. Notably, a series of 5-Chloro-6-methoxy-2,3-dihydro-1H-indole derivatives exhibited potent inhibitory effects against serotonin receptors (5-HT2A and 5-HT2C) in a 2022 study, with IC50 values ranging from 12-45 nM. The electron-withdrawing chloro group at position 5 and electron-donating methoxy at position 6 were found to be critical for receptor binding affinity, as demonstrated through comprehensive structure-activity relationship (SAR) studies.
Emerging applications in drug discovery include its use as a core structure in developing novel kinase inhibitors. A 2023 patent application (WO2023/154672) disclosed indoline-based compounds showing selective inhibition of cyclin-dependent kinases (CDKs), with 5-Chloro-6-methoxy-2,3-dihydro-1H-indole derivatives demonstrating particularly favorable selectivity profiles against CDK4/6 (IC50 = 8-15 nM) while sparing other kinases. These findings suggest potential therapeutic applications in oncology, particularly for hormone receptor-positive breast cancer.
Recent advances in chemical biology have utilized this compound as a photoaffinity labeling probe. The chloro-methoxy substitution pattern provides an optimal balance between stability and reactivity for photo-crosslinking experiments, as reported in a 2023 ACS Chemical Biology publication. Researchers successfully employed 5-Chloro-6-methoxy-2,3-dihydro-1H-indole derivatives to map protein-protein interaction sites in GPCR signaling complexes, demonstrating its utility in proteomic studies.
From a drug metabolism perspective, recent pharmacokinetic studies (2023) in rodent models indicate that 5-Chloro-6-methoxy-2,3-dihydro-1H-indole derivatives generally exhibit favorable ADME properties, with moderate plasma protein binding (65-75%) and good metabolic stability in liver microsomes (t1/2 > 120 min). The chloro substituent appears to reduce oxidative metabolism at the indoline nitrogen, addressing a common metabolic liability of similar scaffolds.
Ongoing research directions include exploration of this scaffold in fragment-based drug discovery (FBDD) and its application in PROTAC (Proteolysis Targeting Chimera) design. Preliminary results presented at the 2023 ACS National Meeting suggest that the 5-Chloro-6-methoxy-2,3-dihydro-1H-indole core can serve as an effective warhead-binding moiety for E3 ubiquitin ligase recruitment in targeted protein degradation strategies.
In conclusion, 5-Chloro-6-methoxy-2,3-dihydro-1H-indole (1551556-04-7) represents a promising chemical scaffold with diverse applications in medicinal chemistry and chemical biology. Recent advances in its synthesis, biological evaluation, and technological applications underscore its growing importance in pharmaceutical research. Future studies will likely focus on expanding its therapeutic applications and further optimizing its pharmacological properties through rational drug design approaches.
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